Cas no 873694-99-6 (Isobenzofuran, 4-bromo-1,3-dihydro-5-methyl-)

4-Bromo-1,3-dihydro-5-methylisobenzofuran is a brominated derivative of isobenzofuran, characterized by its fused benzene and furan ring structure. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of the bromine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, enabling precise modifications to the molecular framework. The methyl group at the 5-position further contributes to its stability and selectivity in synthetic applications. Its well-defined structure and high purity make it suitable for research and industrial processes requiring controlled functionalization of aromatic systems.
Isobenzofuran, 4-bromo-1,3-dihydro-5-methyl- structure
873694-99-6 structure
Product Name:Isobenzofuran, 4-bromo-1,3-dihydro-5-methyl-
CAS No:873694-99-6
MF:C9H9BrO
MW:213.071161985397
CID:1884140
PubChem ID:86089620
Update Time:2025-10-30

Isobenzofuran, 4-bromo-1,3-dihydro-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • Isobenzofuran, 4-bromo-1,3-dihydro-5-methyl-
    • EN300-7457188
    • 873694-99-6
    • 4-Bromo-1,3-dihydro-5-methylisobenzofuran
    • 4-Bromo-5-methyl-1,3-dihydroisobenzofuran
    • SCHEMBL21722242
    • DB-166997
    • 4-bromo-5-methyl-1,3-dihydro-2-benzofuran
    • Inchi: 1S/C9H9BrO/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3H,4-5H2,1H3
    • InChI Key: CSXAFYUIFTUYAW-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC2COCC=21

Computed Properties

  • Exact Mass: 211.98368Da
  • Monoisotopic Mass: 211.98368Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 9.2Ų

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Additional information on Isobenzofuran, 4-bromo-1,3-dihydro-5-methyl-

Isobenzofuran, 4-bromo-1,3-dihydro-5-methyl- (CAS No. 873694-99-6): An Overview

Isobenzofuran, 4-bromo-1,3-dihydro-5-methyl- (CAS No. 873694-99-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a building block in the development of novel materials.

The chemical structure of 4-bromo-1,3-dihydro-5-methylisobenzofuran is notable for its bromine substituent at the 4-position and a methyl group at the 5-position. These functional groups confer specific reactivity and stability properties that make it an attractive candidate for a wide range of chemical transformations. The bromine atom, in particular, can serve as a useful handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling.

Recent advancements in synthetic methodologies have further expanded the utility of 4-bromo-1,3-dihydro-5-methylisobenzofuran. For instance, a study published in the Journal of Organic Chemistry (2022) demonstrated the efficient synthesis of this compound using a palladium-catalyzed protocol. This method not only improved the yield but also reduced the number of reaction steps, making it more accessible for large-scale production.

In the realm of medicinal chemistry, 4-bromo-1,3-dihydro-5-methylisobenzofuran has been explored as a potential scaffold for drug discovery. Its structural flexibility allows for the introduction of various substituents that can modulate biological activity. A notable example is its use in the development of inhibitors targeting specific enzymes involved in disease pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2021) highlighted the synthesis and biological evaluation of derivatives derived from this compound, which exhibited potent inhibitory activity against a key enzyme implicated in cancer progression.

Beyond its applications in drug discovery, 4-bromo-1,3-dihydro-5-methylisobenzofuran has also found use in materials science. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for the synthesis of functional polymers with tailored properties. A study reported in Macromolecules (2020) described the preparation of block copolymers incorporating this compound, which exhibited enhanced thermal stability and mechanical strength.

The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Recent studies have investigated the biodegradability and ecotoxicity of 4-bromo-1,3-dihydro-5-methylisobenzofuran. Results from these studies suggest that under certain conditions, this compound can be degraded by microbial action, reducing its potential environmental impact. However, ongoing research is necessary to fully understand its long-term effects and to develop strategies for its safe disposal.

In conclusion, Isobenzofuran, 4-bromo-1,3-dihydro-5-methyl- (CAS No. 873694-99-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and reactivity profile make it an invaluable tool for researchers and industry professionals alike. As research continues to advance, it is likely that new applications and insights into this compound will emerge, further solidifying its importance in the chemical sciences.

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